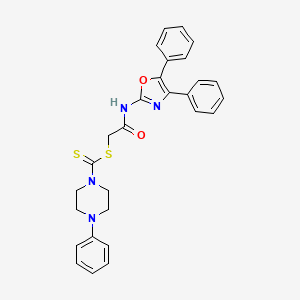
4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester is a useful research compound. Its molecular formula is C28H26N4O2S2 and its molecular weight is 514.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure
The compound features a piperazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing piperazine rings exhibit various biological activities, including anticancer and antimicrobial effects. The following sections delve into specific findings related to the biological activity of 4-Phenyl-piperazine-1-carbodithioic acid.
Anticancer Activity
- Mechanism of Action : Studies have shown that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study focusing on similar piperazine derivatives demonstrated their ability to inhibit the G1/S phase transition in the cell cycle, leading to reduced cell viability in various cancer cell lines .
- In Vitro Studies :
- Case Study : One notable case involved the compound TM-208, a derivative closely related to 4-Phenyl-piperazine-1-carbodithioic acid. TM-208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity levels. Its metabolism was studied in rats, revealing significant metabolites that contribute to its anticancer properties .
Antimicrobial Activity
- Activity Against Pathogens : Recent studies have highlighted the antimicrobial properties of metal complexes derived from carbodithioic acids. For example, transition metal complexes of 4-methylpiperazine-1-carbodithioate exhibited potent antimicrobial activity against various pathogens including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .
-
In Vitro Screening Results :
- A table summarizing the antimicrobial activity of different metal complexes derived from piperazine-based compounds is provided below:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | <8 |
| [Mn(4-MPipzcdt)₂(phen)] | Escherichia coli | 8 |
| [Zn(4-MPipzcdt)(phen)₂] | Staphylococcus aureus | 16 |
Structure-Activity Relationship (SAR)
The biological efficacy of 4-Phenyl-piperazine-1-carbodithioic acid is influenced by its structural characteristics. The presence of specific functional groups and the di-substitution pattern on the piperazine ring have been shown to enhance both anticancer and antimicrobial activities .
Properties
Molecular Formula |
C28H26N4O2S2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C28H26N4O2S2/c33-24(20-36-28(35)32-18-16-31(17-19-32)23-14-8-3-9-15-23)29-27-30-25(21-10-4-1-5-11-21)26(34-27)22-12-6-2-7-13-22/h1-15H,16-20H2,(H,29,30,33) |
InChI Key |
ZKTZTMGFVQCFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















